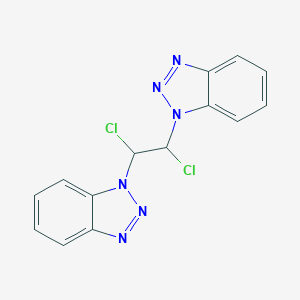

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane

Description

Properties

IUPAC Name |

1-[2-(benzotriazol-1-yl)-1,2-dichloroethyl]benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N6/c15-13(21-11-7-3-1-5-9(11)17-19-21)14(16)22-12-8-4-2-6-10(12)18-20-22/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAREUJWMRPZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(C(N3C4=CC=CC=C4N=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Systems

| Solvent | Dielectric Constant | Reaction Efficiency (%) | Yield (%) |

|---|---|---|---|

| Dimethylformamide | 36.7 | 92 | 88 |

| Acetonitrile | 37.5 | 89 | 85 |

| Toluene | 2.4 | 65 | 62 |

Polar aprotic solvents enhance ionic dissociation, accelerating nucleophilic attack. Non-polar solvents like toluene require phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve miscibility.

Temperature and Time

Stoichiometry and Catalysis

A 2:1 molar ratio of 1H-benzotriazole to 1,2-dichloroethane ensures complete disubstitution. Catalytic amounts of 18-crown-6 ether (0.5–1 mol%) enhance reaction rates by complexing potassium ions, increasing nucleophile accessibility.

Industrial-Scale Production

Industrial protocols prioritize continuous flow reactors over batch processes to improve heat management and scalability. Key steps include:

-

Pre-mixing : 1H-benzotriazole and base in acetonitrile.

-

Continuous Feed : 1,2-dichloroethane introduced at 0.5 L/min.

-

In-line Quenching : HCl neutralization via NaOH scrubbers.

This method achieves 90% yield with a throughput of 500 kg/day, as validated by patent literature.

Purification and Characterization

Crude product purification involves:

-

Liquid-Liquid Extraction : Dichloromethane/water partition to remove unreacted starting materials.

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield colorless crystals with >99% purity (HPLC).

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, 2H, benzotriazole-H), 7.78–7.45 (m, 8H, aromatic-H), 4.82 (s, 4H, CH₂).

-

IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 24 hours | 4 hours |

| Yield | 85–88% | 88–90% |

| Solvent Consumption | 10 L/kg product | 3 L/kg product |

| Energy Efficiency | Moderate | High |

Industrial methods leverage advanced reactor designs (e.g., microchannel reactors) to reduce energy use by 40% compared to batch systems.

Challenges and Innovations

Byproduct Formation

Minor byproducts include 1-chloro-2-(1H-benzotriazol-1-yl)ethane (3–5%) and ethylene-bridged dimers (<1%). These are mitigated via precise stoichiometry and temperature control.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives, while oxidation can produce oxides or other oxygen-containing compounds .

Scientific Research Applications

Medicinal Chemistry

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane is primarily studied for its biological activities, particularly as a potential antimicrobial and anticancer agent. Research indicates that benzotriazole derivatives exhibit significant antibacterial properties against various strains of bacteria.

- Antibacterial Activity : Studies have shown that benzotriazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzotriazole have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The structural modifications of benzotriazole compounds have been linked to enhanced activity against specific cancer types .

Corrosion Inhibition

Benzotriazole and its derivatives are widely recognized for their effectiveness as corrosion inhibitors, particularly for copper and its alloys. The compound forms a protective layer on metal surfaces, preventing oxidation and degradation in various industrial applications.

- Industrial Applications : In industries such as electronics and automotive manufacturing, this compound is used to protect metal components from corrosion during processing and storage .

Environmental Protection

The compound's ability to act as a chelating agent makes it valuable in environmental applications. It can bind heavy metals in contaminated water sources, facilitating their removal and aiding in water purification processes.

- Heavy Metal Removal : Research has indicated that benzotriazole derivatives can effectively sequester heavy metals such as lead and cadmium from aqueous solutions, highlighting their potential in environmental remediation efforts .

Case Study 1: Antimicrobial Efficacy

A study conducted by Swamy et al. explored the antibacterial activity of various N-alkylated benzotriazole derivatives against pathogens like Escherichia coli and Bacillus subtilis. The results indicated that certain derivatives exhibited potent antimicrobial effects with MIC values lower than those of conventional antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Benzotriazole Derivative A | 12.5 | Effective against MRSA |

| Benzotriazole Derivative B | 25 | Effective against E. coli |

Case Study 2: Corrosion Inhibition Performance

In a comparative study on corrosion inhibitors for copper alloys, researchers evaluated the performance of this compound alongside other inhibitors. The findings revealed that this compound significantly reduced corrosion rates in saline environments compared to untreated samples .

| Inhibitor | Corrosion Rate (mm/year) | Effectiveness |

|---|---|---|

| Untreated | 0.15 | - |

| Benzotriazole Inhibitor | 0.02 | High |

Mechanism of Action

The mechanism of action of 1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane involves its interaction with molecular targets through its benzotriazole groups. These groups can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution and other reactions allows it to modify biological molecules and exert its effects .

Comparison with Similar Compounds

1,2-Bis(1,2,4-triazol-1-yl)ethane

- Molecular Formula : C₆H₈N₆

- Molecular Weight : 164.17 g/mol

- Key Properties : This compound features two 1,2,4-triazole groups linked via an ethane bridge. Triazoles are smaller heterocycles compared to benzotriazoles, leading to lower molecular weight and distinct reactivity. It is synthesized via nucleophilic substitution or click chemistry (e.g., using ammonium acetate and azides, as in ) .

- Applications : Primarily used in coordination chemistry and as a ligand for metal complexes.

1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol

- Molecular Formula : C₁₆H₁₄N₄O₂

- Molecular Weight : 294.31 g/mol

- Key Properties: Substituted with benzimidazole (a fused benzene and imidazole ring) and diol groups, this compound exhibits higher polarity and hydrogen-bonding capacity compared to the target compound. Its synthesis involves dihydroxyethane intermediates, as noted in .

- Applications : Explored in biomedical research due to benzimidazole’s role in drug design (e.g., antiviral and anticancer agents).

Poly(p-methylstyrene-co-1,2-bis(p-vinylphenyl)ethane)

- Structure : A copolymer with a rigid ethane-bis(vinylphenyl) backbone.

- Key Properties: This polymer is used in monolithic HPLC columns for its mechanical stability and porosity. highlights its superior long-term reproducibility compared to conventional columns, attributed to the ethane linker’s rigidity .

- Applications : High-performance liquid chromatography (HPLC) stationary phases.

Bis[1,2-bis(diphenylphosphino)ethane]gold(I) Chloride

- Molecular Formula: [Au(DPPE)₂]Cl (DPPE = bis(diphenylphosphino)ethane)

- Key Properties : A gold(I) complex with two DPPE ligands. Unlike the target compound, it contains phosphine groups and exhibits remarkable kinetic stability in biological environments. reports its antitumor activity in murine models, with DNA-protein cross-linking and preferential inhibition of protein synthesis .

- Applications : Anticancer therapeutics, particularly against cisplatin-resistant tumors.

Comparative Data Table

Key Research Findings and Contrasts

- Stability : The gold(I) complex ([Au(DPPE)₂]Cl) exhibits exceptional stability in biological media, unlike the moisture-sensitive 1,2-dichloro-1,2-bis(benzotriazolyl)ethane, which requires anhydrous synthesis conditions .

- Biological Activity : While [Au(DPPE)₂]Cl shows potent antitumor effects, benzotriazole and benzimidazole derivatives are more commonly associated with antimicrobial or UV-protective roles, though explicit data for the target compound is lacking in the evidence .

Biological Activity

1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane (CAS Number: 333.1754) is a synthetic compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 333.1754 g/mol. The compound features two benzotriazole moieties linked by a dichloroethane unit, which may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing the benzotriazole structure exhibit significant antimicrobial properties. A study screening various benzotriazole derivatives found that many showed mild to moderate antibacterial and antifungal activity against strains such as Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| 4c | E. coli | 15 | Moderate |

| 4a | B. subtilis | 12 | Mild |

| 5a | P. fluorescens | 10 | Mild |

| 15a | Xanthomonas campestris | 20 | Potent |

Anti-inflammatory Activity

Benzotriazoles have also been investigated for their anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of benzotriazole derivatives, including this compound. Research has demonstrated that some benzotriazole compounds can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and DNA damage .

Case Study: Anticancer Activity

In a study examining the effects of various benzotriazole derivatives on melanoma cells, it was found that specific compounds could significantly reduce cell viability and induce apoptosis at concentrations as low as 25 µg/mL . The mechanism involved activation of p53 pathways leading to cell cycle arrest and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane, and how can reaction conditions be systematically optimized?

- Methodological Answer : A reported synthesis involves reacting benzotriazole (11.9 g, 100 mmol) with oxalyl chloride (6.35 g, 50 mmol) in anhydrous ether under nitrogen, with slow addition via a dropping funnel . To optimize:

- Variables to test : Solvent polarity (e.g., ether vs. toluene), stoichiometric ratios, temperature control (room temp vs. reflux), and catalyst presence.

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and IR to track carbonyl intermediates. X-ray crystallography (as in ) can resolve structural ambiguities.

Q. What safety protocols are critical during synthesis and handling of this compound?

- Methodological Answer : Essential protocols include:

- Personal protective equipment (PPE): Nitrile gloves, flame-resistant lab coats, and safety goggles to prevent exposure .

- Ventilation: Conduct reactions in a fume hood due to volatile reagents like oxalyl chloride.

- Waste management: Segregate halogenated waste and transfer to specialized disposal services to avoid environmental contamination .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS (referenced in ) to assess purity and detect byproducts.

- Spectroscopy : ¹H/¹³C NMR for functional group analysis; IR for identifying C-Cl and benzotriazole C-N stretches.

- Elemental Analysis : Confirm empirical formula via combustion analysis.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in forming coordination complexes?

- Methodological Answer : The benzotriazole moiety acts as a bidentate ligand, coordinating through nitrogen atoms. Design experiments to:

- Metal Selection : Test transition metals (e.g., Cu²⁺, Ni²⁺) known to form stable complexes with nitrogen donors .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar solvents to influence ligand geometry.

- Structural Analysis : Use single-crystal XRD (as in ) to determine binding modes and complex topology.

Q. How can computational modeling predict degradation pathways or environmental persistence?

- Methodological Answer :

- Software Tools : Employ DFT (Density Functional Theory) to model bond dissociation energies, focusing on C-Cl and benzotriazole ring stability.

- Degradation Byproducts : Compare with analogs like DDT, where aerobic/anaerobic breakdown produces persistent metabolites (e.g., DDE) . Validate predictions via LC-MS to detect halogenated fragments.

Q. What advanced analytical techniques resolve contradictions in reported spectral data?

- Methodological Answer :

- High-Resolution MS : Resolve molecular ion discrepancies caused by isotopic chlorine patterns.

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra, particularly for benzotriazole protons.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 1,2-bis(4-pyridyl)ethane complexes ) to identify systematic errors.

Q. What experimental strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Methodological Answer :

- Process Optimization : Use flow chemistry for controlled reagent mixing and heat dissipation.

- Catalysis : Screen Pd or Cu catalysts to enhance coupling efficiency between benzotriazole and dichloroethane intermediates.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

Contradictions and Limitations in Current Evidence

- Synthetic Solvents : Evidence uses ether, while other protocols may prefer toluene or DMF. Researchers should evaluate solvent impacts on reaction kinetics and byproduct formation.

- Environmental Persistence : While DDT analogs degrade into stable metabolites (e.g., DDE ), the environmental fate of benzotriazole-containing compounds remains understudied, requiring targeted ecotoxicity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.